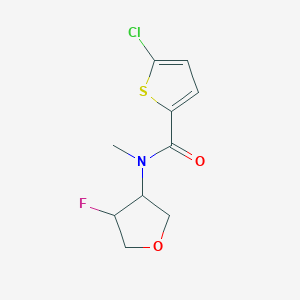

5-chloro-N-(4-fluorooxolan-3-yl)-N-methylthiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-chloro-N-(4-fluorooxolan-3-yl)-N-methylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFNO2S/c1-13(7-5-15-4-6(7)12)10(14)8-2-3-9(11)16-8/h2-3,6-7H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVAWCHFOINJBNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1COCC1F)C(=O)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-chloro-N-(4-fluorooxolan-3-yl)-N-methylthiophene-2-carboxamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Molecular Formula: C18H20ClF2N3O3S

Molecular Weight: 435.88 g/mol

CAS Number: 1879903-65-7

Structural Characteristics

The compound features a thiophene ring, a carboxamide group, and a fluorinated oxolane moiety. These structural elements contribute to its unique chemical properties and biological activities.

This compound exerts its biological effects primarily through interactions with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that it effectively inhibited the growth of several bacterial strains, suggesting potential applications in treating bacterial infections.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies showed that it induced apoptosis in cancer cell lines, possibly through the activation of caspases and modulation of apoptotic pathways. These findings highlight its potential as a lead compound for developing new anticancer agents.

Case Studies

- Antimicrobial Efficacy

- Anticancer Activity

Comparative Analysis with Similar Compounds

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) Pyrazole Carboxamides (e.g., 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides)

- Structure: These compounds share a carboxamide linkage but feature pyrazole rings instead of thiophene. The 4-cyano and aryl substitutions differ from the fluorooxolan group in the target compound.

- Synthesis : Synthesized via EDCI/HOBt-mediated coupling of pyrazole carboxylic acids with amines under triethylamine catalysis .

- Activity : Demonstrated anti-Tobacco Mosaic Virus (TMV) activity, with IC50 values ranging from 52–112 μg/mL .

(b) Rivaroxaban (5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide)

- Structure: Shares the thiophene-2-carboxamide core but includes an oxazolidinone and morpholine group instead of fluorooxolan.

- Activity : Clinically approved anticoagulant targeting Factor Xa (FXa) .

(c) Niclosamide (5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide)

- Structure : A benzamide derivative with chlorinated aromatic rings and a hydroxy group. Structurally distinct but shares the carboxamide functional group.

- Activity : Anthelmintic and antiparasitic agent; banned in some countries due to toxicity .

(d) Morpholino-Tethered Thiophene Carboxamide (5-Chloro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide)

Key Differentiators of the Target Compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.